molecular formula C18H20ClIN2O2 B5192985 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol

4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol

Cat. No.: B5192985
M. Wt: 458.7 g/mol
InChI Key: SERBZLWQLLVSOE-UHFFFAOYSA-N
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Description

4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol is a complex organic compound that features a piperazine ring, a chlorophenyl group, an iodine atom, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative. This can be achieved by reacting 4-chlorophenylpiperazine with a suitable alkylating agent under basic conditions. The resulting intermediate is then subjected to iodination and methoxylation reactions to introduce the iodine and methoxy groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution of the iodine atom can produce various substituted derivatives .

Scientific Research Applications

4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The chlorophenyl group may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: An antihistamine with a similar piperazine structure.

    Hydroxyzine: Another antihistamine with a piperazine ring.

    Aripiprazole: An antipsychotic with a piperazine moiety.

Uniqueness

4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol is unique due to the presence of the iodine atom and the methoxyphenol group, which may impart distinct chemical and pharmacological properties compared to other piperazine derivatives .

Properties

IUPAC Name

4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClIN2O2/c1-24-17-11-13(10-16(20)18(17)23)12-21-6-8-22(9-7-21)15-4-2-14(19)3-5-15/h2-5,10-11,23H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERBZLWQLLVSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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